molecular formula C23H26N2O4 B1278026 Akuammiline CAS No. 1897-26-3

Akuammiline

Cat. No. B1278026
CAS RN: 1897-26-3
M. Wt: 394.5 g/mol
InChI Key: QBHALCZZZWCCLV-CLNIADLISA-N
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Description

Akuammiline alkaloids are a class of indole alkaloids known for their complex molecular architecture and biological activity. The first akuammiline alkaloid, echitamine, was isolated in 1875, but it took over a century for the first successful total synthesis to be achieved due to their exceptional structure . These alkaloids have been the subject of renewed medicinal interest because they act as ligands for various molecular targets and display a wide range of pharmacological activities .

Synthesis Analysis

The total synthesis of akuammiline alkaloids has been a significant challenge for chemists. The first total synthesis of picrinine, an akuammiline alkaloid, featured a concise assembly of the azabicyclic core and a series of delicate late-stage transformations . A unified approach to synthesizing diverse akuammiline alkaloids, such as deformylcorymine, strictamine, and calophyline A, has been reported, which mimics the biosynthesis in nature and allows for structural diversification from a common synthetic precursor . Enantioselective syntheses have also been achieved for alkaloids containing a methanoquinolizidine core, utilizing a reductive interrupted Fischer indolization reaction .

Molecular Structure Analysis

The akuammiline alkaloids are characterized by their polycyclic cage-like structures. The signature structural element of this family is the methanoquinolizidine system . The total synthesis of (+)-scholarisine A, another akuammiline alkaloid, was achieved through a route that included a unique C-H arylation reaction to forge its polycyclic core . An iminium ion cascade annulation strategy was developed to synthesize the pentacyclic core structures of these alkaloids, which are present in akuammiline and strictamine .

Chemical Reactions Analysis

Several key chemical reactions have been employed in the synthesis of akuammiline alkaloids. These include the Fischer indolization reaction , a pyrone Diels-Alder reaction, and a radical cyclization/Keck allylation . A [2,3]-Stevens rearrangement was used for constructing the octahydro-2H-2,8-methanoquinolizines . Additionally, a Friedel-Crafts cyclization and an aza-1,6-conjugate addition were critical in the formal total synthesis of (+)-strictamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of akuammiline alkaloids are closely tied to their complex structures. These compounds exhibit a wide variety of pharmacological activities, such as opioid activity, cytotoxic activity, and antagonism of the glycine receptor . The structural diversity and the presence of multiple stereocenters and quaternary centers in these molecules contribute to their unique properties and challenges in synthesis .

Scientific Research Applications

1. Total Synthesis and Structural Diversity

Akuammiline alkaloids, a family of natural products, have been a subject of extensive study, particularly in the field of organic chemistry. Researchers have developed methods for the total synthesis of various akuammiline alkaloids like strictamine, cathafoline, and aspidophylline A. These studies highlight the complexity and structural diversity of akuammiline alkaloids, which are derived from plants found across the globe. Notably, the synthesis process addresses the challenges posed by the methanoquinolizidine core, a common feature in these alkaloids. The development of synthetic approaches has enabled the exploration of their potential pharmacological applications and the study of their unique molecular architecture (Moreno et al., 2016).

2. Pharmacological Potential

Akuammiline alkaloids exhibit a broad range of pharmacological activities due to their action as ligands for various molecular targets. For example, compounds like pseudoakuammigine and echitamine have demonstrated opioid activity and cytotoxic potential, respectively. The wide variety of biological activities presented by these alkaloids has sparked renewed interest in their medicinal properties. The pharmacological diversity of akuammiline alkaloids is a key area of ongoing research, as scientists continue to explore their potential therapeutic applications (Ramirez & García-Rubio, 2003).

3. Cascade Reactions in Alkaloid Synthesis

The synthesis of akuammiline alkaloids has been a driving force in the discovery and implementation of innovative cascade reactions. These reactions are crucial for the assembly of the complex structures characteristic of akuammilines. The molecular scaffolds of these alkaloids have inspired novel approaches in synthetic chemistry, demonstrating the significant impact of natural product synthesis on the advancement of chemical methodologies (Smith et al., 2014).

4. Advanced Synthetic Techniques

Recent advancements in the synthesis of akuammiline alkaloids, particularly those containing a methanoquinolizidine core, have been reported. These studies describe synthetic approaches that address the complex structures of these alkaloids, involving the construction of multiple contiguous stereocenters and the formation of the methanoquinolizidine framework. Such research contributes to a deeper understanding of the biosynthetic pathways of natural products and opens up new avenues for the development of bioactive compounds (Picazo et al., 2018).

5. Iminium Ion Cascade Annulation Strategy

The iminium ion cascade annulation approach has been developed to synthesize the C and D rings of akuammiline alkaloids. This method enables the creation of the tetracyclic intermediate, a key step in the synthesis of the pentacyclic methanoquinolizidine core found in akuammiline and strictamine. The versatility of this approach is significant in the field of synthetic organic chemistry, allowing for the creation of complex natural product structures with greater efficiency (Andreansky & Blakey, 2016).

Future Directions

Research on Akuammiline and its derivatives provides a solid foundation for future pharmacological studies . These compounds show promise for the development of anti-rheumatoid arthritis small molecule drugs derived from natural products . Further studies are needed to fully understand the potential of these compounds and their applications in medicine .

properties

IUPAC Name

methyl (1S,10S,12R,13E)-18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-15-12-25-10-9-22-16-7-5-6-8-18(16)24-20(22)19(25)11-17(15)23(22,21(27)28-3)13-29-14(2)26/h4-8,17,19H,9-13H2,1-3H3/b15-4-/t17-,19+,22-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHALCZZZWCCLV-CLNIADLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@H]1C4(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 9977936

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
812
Citations
R Eckermann, T Gaich - Synthesis, 2013 - thieme-connect.com
… 8] the first total synthesis of an akuammiline alkaloid was not completed until 2009 when the … akuammiline alkaloid group Apart from their unique and inspiring structure, the akuammiline …
Number of citations: 105 www.thieme-connect.com
A Ramirez, S García-Rubio - Current medicinal chemistry, 2003 - ingentaconnect.com
Akuammiline alkaloids … akuammiline bases have been isolated and identified including bisindole alkaloids, such as vingramine (103) or rausutrine (110), which incorporate akuammiline…
Number of citations: 247 www.ingentaconnect.com
JM Smith, J Moreno, BW Boal… - Angewandte Chemie …, 2015 - Wiley Online Library
The akuammiline alkaloids are a family of intricate natural products which have received considerable attention from scientists worldwide. Despite the fact that many members of this …
Number of citations: 144 onlinelibrary.wiley.com
W Zi, W Xie, D Ma - Journal of the American Chemical Society, 2012 - ACS Publications
An asymmetric total synthesis of the Akuammiline alkaloid (−)-vincorine (18 steps from 5-methoxytryptamine, 5% overall yield) is described. The key steps include Pd-catalyzed direct C–…
Number of citations: 170 pubs.acs.org
M Zhang, X Huang, L Shen, Y Qin - Journal of the American …, 2009 - ACS Publications
The first total synthesis of the akuammiline alkaloid (±)-vincorine (6) has been accomplished in about 1% overall yield in 31 steps. A concise assembly of the core 1,2-disubstituted 1,2,3,…
Number of citations: 168 pubs.acs.org
G Subramaniam, O Hiraku, M Hayashi… - Journal of natural …, 2007 - ACS Publications
Eleven new indole alkaloids, in addition to the previously reported rhazinal (1), and 14 other known alkaloids, were obtained from the Malayan Kopsia singapurensis, viz., kopsiloscines …
Number of citations: 155 pubs.acs.org
X Zhang, BN Kakde, R Guo, S Yadav… - Angewandte Chemie …, 2019 - Wiley Online Library
Echitamine (1) and akuammiline (2) are representative members of a fascinating class of monoterpenoid indole alkaloids. We report the syntheses of 2 and its congener …
Number of citations: 39 onlinelibrary.wiley.com
S Adizov, B Tashkhodjaev - European Journal of Chemistry, 2019 - eurjchem.com
… in the location of the ether bridge in the akuammiline skeleton (Figure 1). Essential oxygen … of akuammiline is preserved. In order to compare the conformations of the akuammiline …
Number of citations: 1 eurjchem.com
CC Llopart, JA Joule - Arkivoc, 2004 - arkat-usa.org
… 4 – akuammiline 1 represents this structural type in its simplest form. Approximately 100 indole bases are now known (more than 20 in the last decade) which fall into the akuammiline …
Number of citations: 11 www.arkat-usa.org
GL Adams, PJ Carroll, AB Smith III - Journal of the American …, 2013 - ACS Publications
… Scholarisine A (1), an akuammiline monoterpene indole alkaloid isolated from the leaves of … also provide access to other members of the akuammiline alkaloid family via a late-stage “…
Number of citations: 105 pubs.acs.org

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